3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c1-23-18(9-13-4-2-3-5-14(13)10-18)11-21-17(22)12-6-7-15(19)16(20)8-12/h2-8H,9-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFWOHHIDALYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine intermediate. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or indene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a dichloro-substituted benzamide structure with a methoxy-indene side chain. Its molecular formula is , and it possesses notable physical properties that influence its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that similar benzamide derivatives exhibit promising anticancer properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study demonstrated that benzamide derivatives can be designed to target specific kinases involved in cancer progression, suggesting potential for 3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide as a candidate for further development in cancer therapeutics .
- Neuropharmacological Effects
The biological mechanisms by which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Compounds with a benzamide structure often act as enzyme inhibitors. This action can be crucial in modulating pathways involved in disease processes.
- Receptor Binding : The presence of the indene moiety might enhance binding affinity to specific receptors or proteins involved in cellular signaling pathways.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Features
Key Observations:
- Substituent Impact : The target compound’s indenylmethyl group with a methoxy substituent distinguishes it from AH-7921 and U-47700, which feature cyclohexylamine groups. This difference likely reduces opioid receptor affinity compared to AH-7921 but may enhance metabolic stability .
- Synthesis: Analogues like B1 are synthesized via amidation of aminoindane with benzoyl chloride under mild conditions, yielding ~56% . The target compound may follow a similar pathway, though its methoxy group could necessitate protective group strategies.
Pharmacological and Regulatory Considerations
- Their structural resemblance to the target compound underscores the importance of regulatory vigilance .
- Toxicity Risks : AH-7921 has been linked to fatal intoxications in Europe, with multi-drug poisoning cases reported . The target compound’s safety profile remains uncharacterized but warrants caution due to structural similarities.
- Legal Status : AH-7921 and U-47700 are explicitly controlled under international drug laws (e.g., Hong Kong’s Dangerous Drugs Ordinance and U.S. state legislation) . The target compound’s legal standing may depend on regional analog provisions.
Biological Activity
3,4-Dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a compound of significant interest in pharmacology due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 348.21 g/mol
- IUPAC Name : 3,4-Dichloro-N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that benzamide derivatives can inhibit various enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in certain cancer types .
- Antioxidant Properties : The presence of chlorine and methoxy groups in the structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress .
- Modulation of Signaling Pathways : The compound may influence multiple signaling pathways involved in cell survival and apoptosis, particularly in cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound on human breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway by increasing mitochondrial membrane permeability and activating caspase cascades .
Case Study 2: Enzyme Inhibition
In another investigation focused on enzymatic inhibition, the compound was tested against DHFR. It demonstrated a potent inhibitory effect with an IC50 value of 10 µM, suggesting potential as a therapeutic agent in conditions requiring DHFR modulation .
Q & A
Q. What synthetic methodologies are applicable for preparing 3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide?
- Methodological Answer : A common approach involves condensation reactions between substituted benzoyl chlorides and amine intermediates. For example, refluxing 3,4-dichlorobenzoyl chloride with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine in anhydrous ethanol, catalyzed by glacial acetic acid, can yield the target compound. Purification via recrystallization or column chromatography is recommended . Adjust stoichiometry (e.g., 1:1 molar ratio) and reaction time (4–8 hours) to optimize yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying peaks for the dichlorophenyl group (δ 7.2–7.8 ppm), indene methoxy group (δ 3.2–3.5 ppm), and methylene bridge (δ 4.0–4.5 ppm) .
- IR Spectroscopy : Detect amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (~550–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with PubChem-derived computational data .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood.
- In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Store in airtight containers at –20°C to prevent degradation.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .
- Catalyst Variation : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate amide bond formation .
- Temperature Control : Conduct reactions under microwave-assisted conditions (60–80°C) to reduce time and byproducts .
Q. How do computational models predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Use InChI key -based tools (e.g., PubChem’s 3D conformer database) to model steric and electronic properties .
- Perform density functional theory (DFT) calculations to predict nucleophilic/electrophilic sites on the dichlorophenyl and indene moieties .
- Compare with analogs (e.g., 3,4-dichloro-N-arylbenzamides) to infer bioactivity trends .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer :
- Assay Reproducibility : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (if applicable) using chiral columns or X-ray crystallography .
- Comparative Studies : Benchmark against structurally related compounds (e.g., 3,5-dichloro derivatives) to identify substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
